5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
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Overview
Description
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-fluorophenylsulfonamido group and a 3-methoxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the 4-Fluorophenylsulfonamido Group: The next step involves the sulfonation of a 4-fluoroaniline derivative to introduce the sulfonamido group. This can be done using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with the Nicotinamide Core: The sulfonamido derivative is then coupled with the nicotinamide core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the 3-Methoxyphenyl Group: Finally, the 3-methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamido groups, converting them to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving nicotinamide-related enzymes. Its structural features make it a potential candidate for probing biological pathways.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamido and methoxyphenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
- 5-(4-bromophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
- 5-(4-methylphenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
Uniqueness
Compared to these similar compounds, 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-27-17-4-2-3-15(10-17)22-19(24)13-9-16(12-21-11-13)23-28(25,26)18-7-5-14(20)6-8-18/h2-12,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAWNXMVGRNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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